4-Bromo-5-chloro-2-propoxyaniline HCl
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Overview
Description
4-Bromo-5-chloro-2-propoxyaniline hydrochloride is an organic compound with the molecular formula C9H12BrCl2NO. It is a derivative of aniline, substituted with bromine, chlorine, and propoxy groups. This compound is often used in various chemical research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-propoxyaniline hydrochloride typically involves the following steps:
Nitration: Aniline is first nitrated to form 4-bromo-5-chloro-2-nitroaniline.
Reduction: The nitro group is then reduced to an amine group, resulting in 4-bromo-5-chloro-2-aminoaniline.
Alkylation: The amino group is alkylated with propyl bromide to form 4-bromo-5-chloro-2-propoxyaniline.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-Bromo-5-chloro-2-propoxyaniline hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-propoxyaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted anilines, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-5-chloro-2-propoxyaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-propoxyaniline hydrochloride involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with cellular pathways, leading to changes in cell signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloroaniline: Lacks the propoxy group, making it less versatile in certain reactions.
5-Bromo-2-chloroaniline: Similar structure but different substitution pattern, affecting its reactivity.
4-Chloro-2-propoxyaniline: Lacks the bromine atom, resulting in different chemical properties.
Uniqueness
4-Bromo-5-chloro-2-propoxyaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine, chlorine, and propoxy groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-5-chloro-2-propoxyaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO.ClH/c1-2-3-13-9-4-6(10)7(11)5-8(9)12;/h4-5H,2-3,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECPGWODPIBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1N)Cl)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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